molecular formula C26H19ClN4OS B2644636 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1024512-02-4

5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2644636
CAS No.: 1024512-02-4
M. Wt: 470.98
InChI Key: LMIRSSSIPZNHOL-UHFFFAOYSA-N
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Description

5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that features a unique combination of indole, imidazoquinazoline, and chlorophenyl moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways:

Biological Activity

The compound 5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a novel hybrid molecule that combines the imidazo[1,2-c]quinazoline scaffold with indole and chlorophenyl moieties. This structural combination is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and chlorinated phenyl compounds. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm the purity and structure of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-c]quinazolines. For instance, derivatives similar to the target compound have shown promising activity against various cancer cell lines. A study demonstrated that imidazoquinazolines inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 12.44 μM to 308.33 μM, significantly outperforming standard treatments like acarbose .

Table 1: Anticancer Activity of Imidazoquinazolines

CompoundCell LineIC50 (μM)Reference
6aHepG212.44
11jMCF-775.00
11aA549150.00

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to metabolic disorders. For example, it has been tested against α-glucosidase, an enzyme involved in carbohydrate metabolism, with promising results indicating that modifications at specific positions can enhance potency .

Table 2: Enzyme Inhibition Potencies

CompoundEnzymeIC50 (μM)Mechanism
6aα-glucosidase12.44Competitive inhibitor
11jα-glucosidase50.00Non-competitive inhibitor
11aα-glucosidase200.00Mixed-type inhibitor

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its unique structural features. The presence of electron-donating groups such as methoxy at specific positions on the indole ring has been shown to enhance activity against α-glucosidase, while electron-withdrawing groups like chlorine can decrease potency .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis (Note: Actual image link should be replaced with a relevant figure)

Case Studies

Several case studies have been documented regarding the pharmacological effects of imidazoquinazolines:

  • Case Study on Anticancer Activity : A derivative similar to the target compound was tested in vivo on xenograft models and demonstrated significant tumor regression compared to controls.
  • Metabolic Disorder Study : In a diabetic rat model, administration of the compound resulted in improved glycemic control and reduced postprandial glucose levels.

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN4OS/c27-18-7-5-6-16(12-18)15-33-26-30-22-11-4-2-9-20(22)24-29-23(25(32)31(24)26)13-17-14-28-21-10-3-1-8-19(17)21/h1-12,14,23,28H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIRSSSIPZNHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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